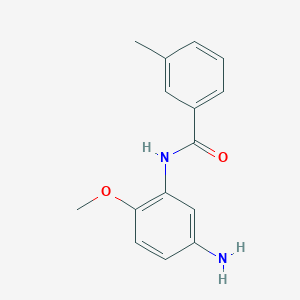

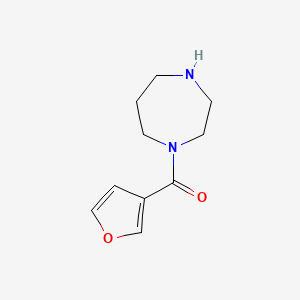

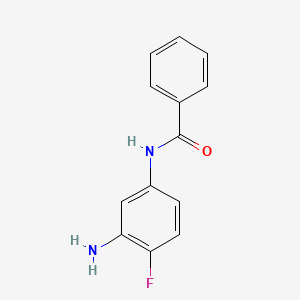

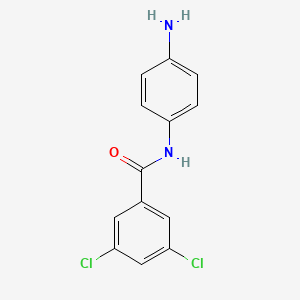

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide" is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, benzamide derivatives are often studied for their receptor binding profiles and potential as therapeutic agents , their crystal structures and electronic properties , and their pharmacological activities .

Synthesis

Applications De Recherche Scientifique

Chemical and Physical Properties

Molar Refraction and Polarizability

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate shows significant antiemetic and parasympathomimetic activity. Its molar refractivity and polarizability effects have been observed to increase with drug concentration, indicating a stronger interaction with its environment as concentration increases (Sawale et al., 2016).

Intermolecular Interactions

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was investigated, showcasing how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of such compounds. This study provides insights into the behavior of these molecules in different environments, which is crucial for understanding their reactivity and stability (Karabulut et al., 2014).

Biological Activities

Antioxidant Activity

Amino-substituted benzamide derivatives demonstrate powerful antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds have been studied, providing valuable information on their potential therapeutic applications as antioxidants (Jovanović et al., 2020).

Antiproliferative Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cells. This highlights its promising anticancer activity and potential as a therapeutic agent (Huang et al., 2020).

Antiviral Activity

N-Phenylbenzamide derivatives, particularly 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been identified as active against Enterovirus 71 strains, displaying low micromolar IC50 values. This suggests their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRRPGFGWXXWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.